3-Hydroxy-3-(naphthalen-1-yl)propanoic acid
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Overview
Description
3-Hydroxy-3-(naphthalen-1-yl)propanoic acid is an organic compound with the molecular formula C13H12O3 It is a derivative of propanoic acid, where a hydroxyl group and a naphthalene ring are attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(naphthalen-1-yl)propanoic acid typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the hydroxyl and propanoic acid groups. One common method involves the Friedel-Crafts acylation of naphthalene with propanoic acid derivatives, followed by hydroxylation of the resulting product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(naphthalen-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various reagents, including halogenating agents and nucleophiles, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(naphthalen-1-yl)propanoic acid.
Reduction: Formation of 3-hydroxy-3-(naphthalen-1-yl)propanol.
Substitution: Formation of derivatives with different functional groups replacing the hydroxyl group.
Scientific Research Applications
3-Hydroxy-3-(naphthalen-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(naphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity and function. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
3-(1-Naphthyl)propanoic acid: Similar structure but lacks the hydroxyl group.
2-Amino-3-(naphthalen-1-yl)propanoic acid: Contains an amino group instead of a hydroxyl group.
3-Amino-3-(naphthalen-1-yl)propanoic acid: Contains both an amino and a carboxylic acid group
Uniqueness
3-Hydroxy-3-(naphthalen-1-yl)propanoic acid is unique due to the presence of both a hydroxyl group and a naphthalene ring, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C13H12O3 |
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Molecular Weight |
216.23 g/mol |
IUPAC Name |
3-hydroxy-3-naphthalen-1-ylpropanoic acid |
InChI |
InChI=1S/C13H12O3/c14-12(8-13(15)16)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8H2,(H,15,16) |
InChI Key |
AAYXDRAGVRPGQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)O |
Origin of Product |
United States |
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